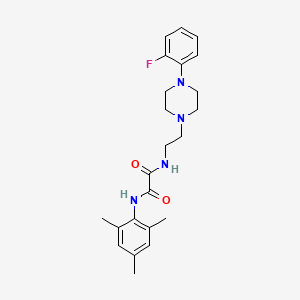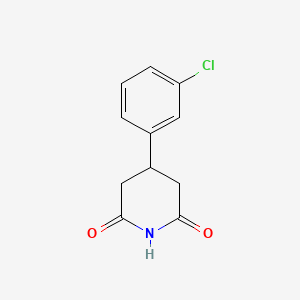![molecular formula C16H17NO3S B2417715 [2-(2-Ethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate CAS No. 1003285-77-5](/img/structure/B2417715.png)
[2-(2-Ethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-Ethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate, commonly known as EOMTC, is a synthetic compound that belongs to the class of organic compounds known as thiophene carboxylic acid esters. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics.
科学研究应用
EOMTC has been extensively studied for its potential applications in medicinal chemistry. The compound has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antitumor effects. Several studies have shown that EOMTC can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), and reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in vitro and in vivo. EOMTC has also been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
作用机制
The exact mechanism of action of EOMTC is not fully understood. However, several studies have suggested that the compound exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt/mTOR pathways. EOMTC has been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which play a crucial role in the regulation of inflammation and cell survival. The compound has also been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth, proliferation, and survival.
Biochemical and Physiological Effects
EOMTC has been reported to exhibit several biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-1β, TNF-α, and IL-6, and inhibit the expression of COX-2 and iNOS in vitro and in vivo. EOMTC has also been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. In addition, the compound has been shown to possess antioxidant and antimicrobial properties.
实验室实验的优点和局限性
One of the main advantages of EOMTC is its potential applications in medicinal chemistry. The compound has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antitumor effects. However, one of the main limitations of EOMTC is its poor solubility in aqueous media, which can limit its bioavailability and therapeutic efficacy. In addition, the compound can undergo hydrolysis under acidic conditions, which can lead to the formation of unwanted by-products.
未来方向
There are several future directions for the study of EOMTC. One of the main areas of research is the development of novel formulations of the compound with improved solubility and bioavailability. Several studies have reported the use of various techniques, such as solid dispersion, nanoemulsion, and cyclodextrin complexation, to improve the solubility and bioavailability of EOMTC. Another area of research is the evaluation of the compound's potential applications in the treatment of various diseases, such as cancer, inflammation, and infectious diseases. Several studies have shown promising results, indicating that EOMTC may have potential as a therapeutic agent for these diseases. Finally, the study of the mechanism of action of EOMTC is another area of research that requires further investigation. The exact molecular targets and signaling pathways involved in the pharmacological effects of EOMTC need to be elucidated to facilitate the development of more effective and specific therapeutic agents.
In conclusion, EOMTC is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. The compound has been extensively studied for its pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antitumor effects. The exact mechanism of action of EOMTC is not fully understood, but several studies have suggested that the compound exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt/mTOR pathways. Further research is needed to fully understand the potential applications of EOMTC and to develop more effective and specific therapeutic agents.
合成方法
The synthesis of EOMTC involves the reaction of 3-methylthiophene-2-carboxylic acid with 2-(2-ethylanilino)-2-oxoacetic acid ethyl ester in the presence of a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction results in the formation of EOMTC as a yellow solid with a melting point of 170-172°C. The purity of the compound can be improved by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.
属性
IUPAC Name |
[2-(2-ethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-3-12-6-4-5-7-13(12)17-14(18)10-20-16(19)15-11(2)8-9-21-15/h4-9H,3,10H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFQXOHGYQHUKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC(=O)C2=C(C=CS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Ethylphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate](/img/structure/B2417632.png)
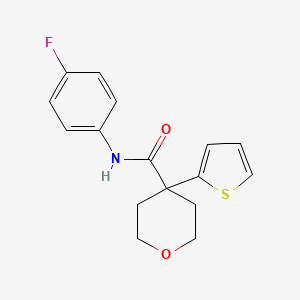
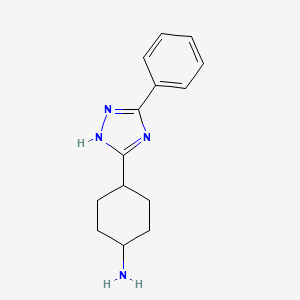
![2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2417638.png)
![(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2417640.png)

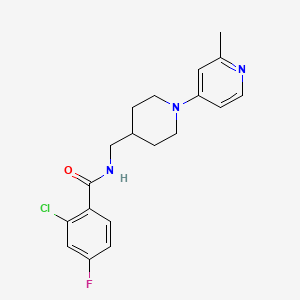
![N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2417644.png)
![(2S)-2-[(5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B2417645.png)
amino}acetamide](/img/structure/B2417647.png)
